2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline
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Overview
Description
2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound has a unique structure that combines a quinoxaline core with a sulfanylmethyl and oxan-2-ylmethyl group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoxaline with oxan-2-ylmethylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its pharmacological properties, it is studied for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, leading to the inhibition of essential biological processes in pathogens. Additionally, the sulfanylmethyl and oxan-2-ylmethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline can be compared with other similar compounds, such as:
2-Methylquinoxaline: Lacks the sulfanylmethyl and oxan-2-ylmethyl groups, resulting in different chemical and biological properties.
3-(Oxan-2-ylmethylsulfanylmethyl)quinoxaline: Similar structure but without the methyl group at the 2-position, which may affect its reactivity and biological activity.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine group instead of the oxan-2-ylmethylsulfanylmethyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-3-(oxan-2-ylmethylsulfanylmethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-16(11-20-10-13-6-4-5-9-19-13)18-15-8-3-2-7-14(15)17-12/h2-3,7-8,13H,4-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJXOCMVVXDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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